![molecular formula C22H19N3OS B2366665 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898458-75-8](/img/structure/B2366665.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIBX1382 and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Applications De Recherche Scientifique
Antipsychotic Agent Development
Research indicates that benzimidazole derivatives, such as 2-phenyl-4-(aminomethyl)imidazoles, have been designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been synthesized and tested for their ability to block dopamine D2 receptors, suggesting a potential pathway for developing antipsychotic treatments (Thurkauf et al., 1995).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, structurally similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide, have shown cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays, comparable to known selective class III agents, highlighting their potential in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Anticancer Applications
The antimicrobial activity of thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds including imidazoles, has been assessed. This suggests the utility of benzimidazole derivatives in creating antimicrobial agents (Elmagd et al., 2017). Furthermore, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant antimycobacterial activity, offering a promising avenue for treating mycobacterial infections (Lv et al., 2017).
Synthesis of New Heterocycles
The use of 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing imidazole and other heterocyclic compounds indicates the role of benzimidazole derivatives in the creation of new heterocyclic structures with potential biological activities (Elmagd et al., 2017).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJDOEFPSWCOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

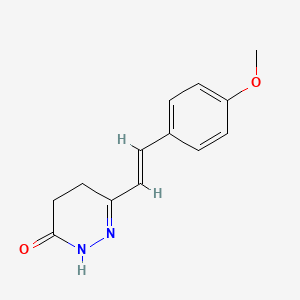
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
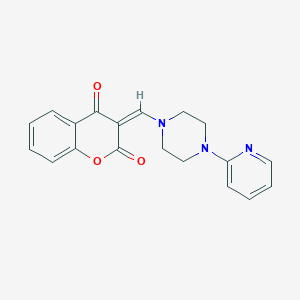
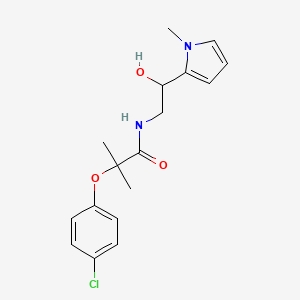
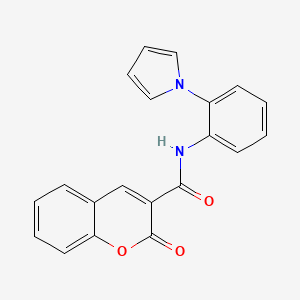

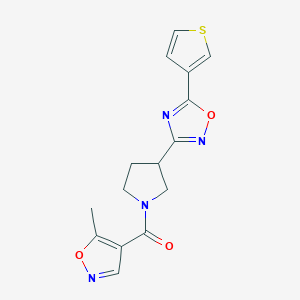
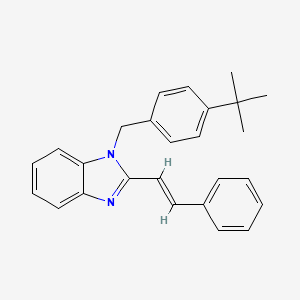
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
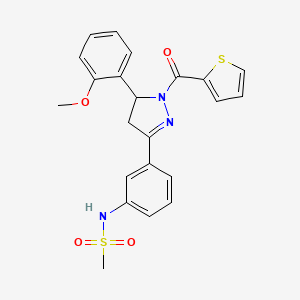
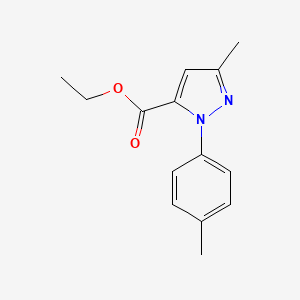
![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)